molecular formula C9H9N5O3 B11798397 2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11798397
M. Wt: 235.20 g/mol
InChI Key: FWNMASZTXVFMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, characterized by a triazole core substituted with a methoxypyridazine moiety at position 2 and a methyl group at position 4.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

2-(6-methoxypyridazin-3-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H9N5O3/c1-5-8(9(15)16)13-14(12-5)6-3-4-7(17-2)11-10-6/h3-4H,1-2H3,(H,15,16)

InChI Key

FWNMASZTXVFMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=NN=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridazine with an azide compound to form the triazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Stability

The carboxylic acid group undergoes hydrolysis under specific conditions:

  • Acidic Hydrolysis : In HCl/THF (reflux, 24 hrs), the ester derivatives of triazole carboxylic acids hydrolyze to regenerate the free acid. For example, ethyl 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate converts to the carboxylic acid with >90% yield .

  • Base Stability : The sodium salt of 2-aryl-1,2,3-triazole-4-carboxylic acid (2a , 2b ) remains stable in aqueous NaOH (pH 12) but reverts to the free acid under neutral conditions .

Metal Complexation

The carboxylic acid group acts as a ligand for metal ions:

  • Lanthanum(III) Complexation : 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid forms stable complexes with La(III) in aqueous ethanol. The complex exhibits a 1:3 metal-to-ligand ratio, confirmed by elemental analysis and IR spectroscopy .

Esterification and Amidation

The carboxylic acid participates in nucleophilic substitution reactions:

Reaction Type Conditions Reagents Product Yield Reference
Esterification H₂SO₄, reflux (6 hrs)MethanolMethyl ester derivative85–92%
Amidation DCC, DMAP, RT (12 hrs)Benzylamine2H-1,2,3-triazole-4-carboxamide78%

Decarboxylation

Thermal decarboxylation occurs under extreme conditions:

  • At temperatures >300°C, the carboxylic acid group decomposes to release CO₂, forming 5-methyl-2H-1,2,3-triazole derivatives. This reaction is less favorable due to the compound’s high predicted boiling point (~433.9°C) .

Reactivity with Heterocyclic Systems

The pyridazine moiety undergoes electrophilic substitution:

  • Methoxy Group Functionalization : Reaction with POCl₃ replaces the methoxy group with chlorine, forming 6-chloropyridazin-3-yl derivatives. Subsequent hydrolysis regenerates hydroxyl groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid possess antibacterial and antifungal activities. Specifically, they have been tested against various strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth and proliferation .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by interfering with critical cellular pathways. Compounds with similar structures have been shown to inhibit cell proliferation in several cancer cell lines, indicating potential for further development as anticancer agents .

Modulation of Cytokines

Recent patent applications highlight the compound's ability to modulate cytokines such as IL-12 and IL-23 through Tyk2 signal transduction pathways. This suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .

Plant Growth Regulators

Research has indicated that derivatives of triazole compounds can act as plant growth regulators. They may enhance growth rates and yield in various crops by modulating hormonal pathways within plants. This application could lead to improved agricultural productivity and sustainability .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that those containing the pyridazine moiety demonstrated superior antimicrobial activity compared to standard antibiotics. The most effective compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of Ciprofloxacin against E. coli and S. aureus .

Case Study 2: Anticancer Activity

In a comparative analysis involving various triazole derivatives, one compound closely related to this compound was found to inhibit the proliferation of MCF-7 breast cancer cells by inducing G0/G1 phase arrest. This highlights its potential as a lead compound for further anticancer drug development .

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological activity and physicochemical properties of triazole-carboxylic acids are highly dependent on substituents. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Triazole-Carboxylic Acid Derivatives
Compound Name Substituent at Position 2 Substituent at Position 5 Biological Activity (GP Value)* Key Findings
Target Compound : 2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid 6-Methoxypyridazin-3-yl Methyl Not reported Likely lower activity due to carboxylic acid’s high acidity
Analog 1 : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl GP = 68.09% (NCI-H522 cells) High antitumor activity; structural fragment of c-Met inhibitors
Analog 2 : 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl GP = 62.47% (NCI-H522 cells) Enhanced activity due to zwitterionic properties
Analog 3 : 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Phenyl Methyl Not reported Simpler structure; used as a precursor in synthesis
Analog 4 : 2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid 6-Methylpyridin-2-yl Trifluoromethyl Discontinued (commercial data) Trifluoromethyl group may improve lipophilicity

*GP (Growth Percentage): Lower values indicate higher growth inhibition.

Physicochemical Properties

  • Acidity : The electron-withdrawing triazole ring increases the carboxylic acid’s acidity (pKa ~3–4), reducing bioavailability. Zwitterionic forms (e.g., Analog 2) mitigate this issue .

Research Implications

  • Target Compound Optimization : Replacing the carboxylic acid with an amide or ester group could enhance activity, as seen in Analog 1 derivatives .
  • Heterocyclic Modifications : Introducing electron-deficient rings (e.g., pyrimidine) or bioisosteres (e.g., thiazole) may improve target affinity .
  • Synergistic Effects : Combining methoxypyridazine with trifluoromethyl (cf. Analog 4) could balance solubility and potency .

Biological Activity

The compound 2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1431729-02-0) is a member of the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C9H9N5O3\text{C}_9\text{H}_9\text{N}_5\text{O}_3

This structure features a triazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the methoxypyridazine moiety enhances its pharmacological profile.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent. Its triazole scaffold is linked to low multidrug resistance and high bioavailability, making it a candidate for further development in cancer therapies. Research indicates that triazole derivatives can inhibit cancer cell migration and proliferation .
  • Anti-inflammatory Effects :
    • It has been suggested that this compound may modulate inflammatory pathways by inhibiting certain cytokines such as IL-12 and IL-23. Such modulation could be beneficial in treating autoimmune diseases .
  • Xanthine Oxidase Inhibition :
    • Similar compounds in the triazole family have been evaluated for their xanthine oxidase inhibitory activity. This is significant for conditions like gout and hyperuricemia .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a mixed-type inhibitor of xanthine oxidase, affecting the enzyme's active site and altering its kinetics .
  • Molecular Interactions : The nitrogen atoms in the triazole ring facilitate interactions with amino acids in target proteins, enhancing binding affinity and specificity .

Case Studies

Several studies provide insights into the biological effects of this compound:

  • Anticancer Studies :
    • A study demonstrated that derivatives of the triazole scaffold exhibited significant cytotoxic effects against various cancer cell lines, including lung and breast cancers. These compounds were shown to induce apoptosis in cancer cells through mitochondrial pathways .
  • Anti-inflammatory Research :
    • In vitro studies indicated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in managing chronic inflammatory conditions .
  • Xanthine Oxidase Inhibition :
    • A detailed kinetic analysis revealed that certain derivatives showed submicromolar potency against xanthine oxidase, indicating their potential as therapeutic agents for gout management .

Data Tables

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryCytokine modulation
Xanthine oxidase inhibitionMixed-type inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Methoxypyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-methoxy-3-azidopyridazine and a methyl-substituted propargyl carboxylic acid. Post-synthesis, purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted azides or alkynes .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 8.2–8.5 ppm for pyridazine) and triazole protons (δ 7.8–8.0 ppm). IR confirms carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, SHELX programs ) resolves the planar triazole-pyridazine system and hydrogen-bonding networks (e.g., O–H···N interactions). Unit cell parameters (e.g., monoclinic P2₁/c) are critical for verifying molecular packing .

Q. What preliminary pharmacological screening approaches are recommended for this compound?

  • Methodological Answer : Use the NCI-60 cancer cell line panel for antiproliferative assays (72-hour exposure, GI₅₀ values). For example, triazole-carboxylic acids with pyridazine substituents have shown 40–62% growth inhibition in lung (NCI-H522) and melanoma (LOX IMVI) cells . Dose-response curves (1–100 μM) and selectivity indices (e.g., normal fibroblast vs. cancer cells) should be calculated to prioritize further studies .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be systematically analyzed?

  • Methodological Answer : Contradictions often arise from structural modifications (e.g., methoxy vs. methyl groups on pyridazine) or assay conditions (e.g., serum concentration). Use structure-activity relationship (SAR) studies to compare analogs. For example:

  • Replace 6-methoxy with 6-chloro to assess electronic effects.
  • Test stability in cell media (LC-MS/MS) to rule out degradation artifacts.
  • Apply molecular docking (AutoDock Vina) to triazole-binding targets (e.g., kinases) to rationalize selectivity .

Q. What hydrogen-bonding patterns dominate in the crystal structure, and how do they influence stability?

  • Methodological Answer : Graph set analysis (Etter’s rules ) reveals motifs like R₂²(8) (carboxylic acid dimer) and S(6) (pyridazine-methoxy interactions). Hydrogen bonds between the triazole N2 and carboxylic O–H stabilize the lattice (bond length ~2.8 Å). Thermal stability (TGA/DSC) correlates with these interactions: stronger H-bonding networks increase melting points (>200°C) .

Q. Which analytical methods are most effective for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS (ESI+ mode) identifies common impurities like des-methyl analogs or azide byproducts (e.g., m/z differences of ±14 Da).
  • ¹H-¹³C HSQC NMR detects residual solvents (e.g., DMF) or regioisomeric triazoles.
  • Reference standards for known impurities (e.g., Relugolix analogs ) should be synthesized for spiking experiments.

Q. How can coordination chemistry principles guide the design of metal complexes with this compound?

  • Methodological Answer : The triazole N2/N3 and carboxylate oxygen act as bidentate ligands. For Mn(II) complexes (e.g., [Mn(L)₂(H₂O)₂]), optimize conditions by varying pH (5–7) and metal:ligand ratios (1:2). XANES/EXAFS confirms octahedral geometry, while magnetic susceptibility (SQUID) reveals high-spin configurations. Such complexes may enhance anticancer activity via redox cycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.